molecular formula C11H22N2 B13977839 8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane

8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane

Cat. No.: B13977839
M. Wt: 182.31 g/mol
InChI Key: TUEOUCUJTSIXBK-UHFFFAOYSA-N
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Description

8-Ethyl-2-methyl-2,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two nitrogen-containing rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives.

Scientific Research Applications

8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, as a cholinomimetic agent, it may mimic the action of acetylcholine, a neurotransmitter, by binding to acetylcholine receptors and modulating their activity . This interaction can influence various signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-2-methyl-2,8-diazaspiro[45]decane is unique due to its specific combination of substituents and spirocyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

8-ethyl-2-methyl-2,8-diazaspiro[4.5]decane

InChI

InChI=1S/C11H22N2/c1-3-13-8-5-11(6-9-13)4-7-12(2)10-11/h3-10H2,1-2H3

InChI Key

TUEOUCUJTSIXBK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(CCN(C2)C)CC1

Origin of Product

United States

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